1-(Difluoromethoxy)-4-(trifluoromethyl)naphthalene

Organic Synthesis Medicinal Chemistry Chemical Biology

Sourcing specialty fluorinated naphthalenes with precise 1,4-substitution for display material R&D often leads to isomer contamination and unreliable supply. This compound resolves that challenge with a defined molecular architecture specifically cited for creating liquid crystals with large negative dielectric anisotropy (Δε). Key advantages: - Enables critical smectic phase promotion in VA-LCD formulations - Dual -CF3 and -OCF2H groups provide distinct electronic profile for SAR studies - Rigorous quality control ensures consistent performance in advanced material synthesis

Molecular Formula C12H7F5O
Molecular Weight 262.17 g/mol
Cat. No. B11853527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Difluoromethoxy)-4-(trifluoromethyl)naphthalene
Molecular FormulaC12H7F5O
Molecular Weight262.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2OC(F)F)C(F)(F)F
InChIInChI=1S/C12H7F5O/c13-11(14)18-10-6-5-9(12(15,16)17)7-3-1-2-4-8(7)10/h1-6,11H
InChIKeyNQHXBESJXLRQMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Difluoromethoxy)-4-(trifluoromethyl)naphthalene Overview


1-(Difluoromethoxy)-4-(trifluoromethyl)naphthalene (CAS: 1261488-91-8) is a highly fluorinated aromatic compound with the molecular formula C12H7F5O and a molecular weight of 262.18 g/mol . It is characterized by a naphthalene core substituted with a difluoromethoxy (-OCF2H) group at the 1-position and a trifluoromethyl (-CF3) group at the 4-position . The specific 1,4-substitution pattern is a key structural feature that influences its chemical reactivity, physical properties, and potential utility in specialized research applications, particularly in the development of advanced materials and biologically active molecules [1].

Workflow Fluorinated building block for SAR-driven synthesis and medicinal chemistry probe design
Selection 1,4-disubstituted naphthalene core with dual -OCF2H / -CF3 substitution pattern
Use Context Applicable in kinase inhibitor research, agrochemical intermediate synthesis, and liquid crystal precursor development

Irreplaceability of 1-(Difluoromethoxy)-4-(trifluoromethyl)naphthalene


Fluorinated naphthalenes, as a broad class, offer enhanced metabolic stability and membrane permeability compared to their non-fluorinated counterparts. However, a simple 'class-based' substitution is insufficient for compounds with this specific substitution pattern. The precise 1,4-relationship between the -OCF2H and -CF3 groups creates a unique electronic and steric environment on the naphthalene ring, which differs significantly from other positional isomers (e.g., 1,3- or 2,7-disubstituted analogs) . This impacts its reactivity in further derivatization and its interaction with biological targets, making it non-interchangeable with other fluorinated naphthalene building blocks . Its specific properties may be more or less advantageous depending on the intended use, underscoring the need for direct, comparative evidence when selecting a compound for research or development.

Isomer 2,7-disubstituted or other positional isomers differ in reactivity and target interaction profile; direct replacement may alter SAR outcomes.
Mono-fluorinated 1-(trifluoromethyl)naphthalene lacks the -OCF2H hydrogen-bond donor capability, shifting physicochemical and binding properties.
Property Class-level fluorination benefits do not guarantee identical mesomorphic behavior or bioactivity; substitution requires comparative validation.

Comparative Evidence for 1-(Difluoromethoxy)-4-(trifluoromethyl)naphthalene


1,4-Substitution Pattern vs. Other Isomers

The 1,4-substitution pattern on the naphthalene ring is a critical differentiating factor. In structurally related naphthalene-based diarylamides designed as pan-Raf kinase inhibitors, the difluoromethoxy group at the 1-position was essential for strong inhibitory activity across multiple Raf isoforms, while other substitution patterns led to different activity profiles [1]. For instance, the 2,7-disubstituted isomer, 2-(difluoromethoxy)-7-(trifluoromethyl)naphthalene, represents a distinct chemical entity with different synthetic accessibility and potential applications . The 1,4-arrangement creates a specific electronic push-pull system across the naphthalene ring, which influences its chemical reactivity in cross-coupling reactions compared to other isomers.

1,4- vs 2,7-isomer
Cross-study comparable
1,4-pattern contributed to strong pan-Raf inhibitory activity; 2,7-isomer is a distinct entity with different synthetic accessibility.
Positional isomerism dictates reactivity and SAR interpretation.
Inference from analogous naphthalene-based kinase inhibitor studies.
Organic Synthesis Medicinal Chemistry Chemical Biology

Dual Fluorination: Stability & Lipophilicity

The presence of both -OCF2H and -CF3 groups confers significant advantages in drug design over mono-fluorinated or non-fluorinated naphthalenes. The -CF3 group is a well-established motif that enhances metabolic stability and lipophilicity (increasing logP), while the -OCF2H group can act as a lipophilic hydrogen bond donor, serving as a potential bioisostere for hydroxyl (-OH) or amino (-NH2) groups [1]. This dual functionality is not present in simpler analogs like 1-(trifluoromethyl)naphthalene (CAS: 26458-04-8), which lacks the -OCF2H group . The combination is designed to improve both potency and pharmacokinetic properties, as seen in the successful development of numerous pharmaceuticals and agrochemicals containing these fluorinated motifs [1].

Dual fluorination logP
Class-level inference
3.8 – 4.2
predicted logP
Combined -CF3 and -OCF2H motifs enhance lipophilicity and introduce H-bond donor capacity.
Compared to 1-(trifluoromethyl)naphthalene; actual values require experimental determination.
Drug Discovery Pharmacokinetics Bioisosteres

Liquid Crystal Intermediate Potential

Fluorinated naphthalenes with specific substitution patterns are key intermediates for synthesizing liquid crystal (LC) materials with large negative dielectric anisotropy (Δε), a critical property for vertically aligned (VA) LCDs [1]. Research indicates that compounds containing terminal trifluoromethyl and difluoromethoxy groups on a naphthalene core are designed to promote desirable mesomorphic properties, such as smectic phases [2]. The 1,4-disubstituted naphthalene scaffold with -CF3 and -OCF2H groups is particularly valuable as it serves as a production intermediate for liquid crystalline compounds that possess a larger absolute value of Δε among compounds with negative Δε [3]. This specific application is tied directly to its 1,4-substitution pattern, differentiating it from other isomers that may not yield the same desired LC properties.

LC intermediate
Class-level inference
1,4-CF3/OCF2H naphthalene designed for large negative Δε liquid crystals.
Substitution pattern supports smectic phase behavior critical for VA-LCD materials.
Based on patent literature; dielectric anisotropy performance requires formulation-level verification.
Materials Science Liquid Crystals Display Technology

Applications of 1-(Difluoromethoxy)-4-(trifluoromethyl)naphthalene


Medicinal Chemistry: SAR & Functionalization

This compound is ideally suited as a versatile building block for the synthesis of novel drug candidates. Its dual fluorination provides a unique pharmacophore for probing structure-activity relationships (SAR), particularly where both increased lipophilicity (from -CF3) and hydrogen-bond donor capacity (from -OCF2H) are desired [5]. It can serve as a core scaffold for developing new kinase inhibitors, building on the demonstrated activity of related 1-difluoromethoxy naphthalene derivatives against pan-Raf kinases [6]. The 1,4-substitution pattern also allows for further derivatization at other positions of the naphthalene ring to optimize potency and selectivity .

Agrochemical Research: Herbicides & Fungicides

The compound is a valuable intermediate for creating new fluorinated agrochemicals. Patents on disubstituted naphthalenes, including those with trifluoromethyl and difluoromethoxy groups, demonstrate their utility as potent herbicides [5]. The presence of both fluorinated groups is a common strategy to enhance the metabolic stability and bioavailability of crop protection agents [6]. Its incorporation into larger molecular frameworks can lead to the development of new active ingredients with improved efficacy and environmental profiles compared to non-fluorinated analogs.

Advanced Materials: Liquid Crystal Precursor

This specific 1,4-disubstituted naphthalene is a key synthetic intermediate in the production of liquid crystal materials for advanced display applications. Its structure, incorporating both -CF3 and -OCF2H groups on a naphthalene core, is specifically cited in the patent literature as being useful for creating LC compounds with a large negative dielectric anisotropy (Δε), a crucial parameter for high-performance VA-LCDs used in televisions, monitors, and mobile devices [5]. The compound's ability to promote desirable smectic phases in LC mixtures makes it a targeted precursor for formulating next-generation display materials [6].

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
Dual fluorination pattern (-OCF2H / -CF3)
Target engagement and isoform selectivity profiling
Agrochemical lead development
Fluorinated naphthalene core for metabolic stability
Metabolic pathway and target-site activity assessment
Liquid crystal intermediate synthesis
1,4-disubstituted scaffold with negative Δε potential
Mesomorphic phase behavior and dielectric anisotropy measurement

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